molecular formula C20H23ClN2O4 B2914135 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034291-18-2

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No. B2914135
CAS RN: 2034291-18-2
M. Wt: 390.86
InChI Key: DTEVZAYQOYXKST-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups, including a piperidine ring, a pyridine ring, a methoxy group, and a benzoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyridine rings would give the molecule a certain degree of rigidity, while the ether, methoxy, and benzoyl groups could potentially participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, its density, and its reactivity .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Researchers have developed a series of novel heterocyclic compounds, demonstrating the versatility of piperidine derivatives in synthesizing molecules with potential anti-inflammatory and analgesic properties. For instance, compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, when reacted with amino thiouracil, yielded products with significant cyclooxygenase-2 (COX-2) inhibitory activity, alongside notable analgesic and anti-inflammatory effects, underscoring the compound's potential as a scaffold for developing new therapeutic agents [A. Abu‐Hashem et al., 2020].

Anticancer Activity

A study on 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives showed moderate DPPH radical-scavenging activity and significant in vitro antiproliferative activity against various cancer cell lines. These findings suggest the compound's potential utility in cancer research, highlighting the importance of structural modification to enhance biological activity [E. El-Sawy et al., 2013].

Antimicrobial and Antifungal Properties

New pyridine derivatives have shown variable and modest activity against a range of bacterial and fungal strains, indicating the chemical framework's potential in developing antimicrobial agents. This suggests that structural modification of piperidine derivatives can lead to significant improvements in antimicrobial efficacy [N. Patel et al., 2011].

Molecular Docking and Antitumor Activities

Benzimidazole derivatives bearing 1,2,4-triazole, investigated for their anti-cancer properties, revealed insights into the mechanism behind their activity, showcasing the compound's ability to bind effectively to cancer-related targets. This underscores the potential for piperidine derivatives in targeted cancer therapy [A. Karayel, 2021].

Corrosion Inhibition

Piperidine derivatives have also been investigated for their potential as corrosion inhibitors, with studies using quantum chemical calculations and molecular dynamics simulations to evaluate their efficacy. This application suggests an industrial utility for these compounds beyond their biological activities [S. Kaya et al., 2016].

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. These could include further studies to better understand its synthesis, its reactions, its mechanism of action, and its safety and hazards .

properties

IUPAC Name

4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-13-10-16(12-19(24)22(13)2)27-15-6-8-23(9-7-15)20(25)17-11-14(21)4-5-18(17)26-3/h4-5,10-12,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEVZAYQOYXKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

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